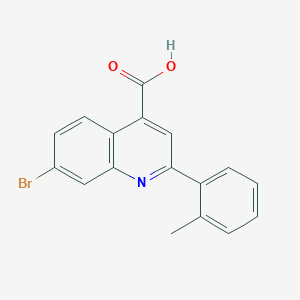
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid
描述
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, also known as BMQA, is a chemical compound that has been widely used in scientific research applications. It belongs to the class of quinolinecarboxylic acids and has been found to have potential therapeutic properties.
作用机制
The mechanism of action of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce apoptosis, or programmed cell death, in cancer cells. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to inhibit the activity of certain transcription factors that are involved in inflammation.
Biochemical and Physiological Effects:
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, that are involved in DNA replication and cell division. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to inhibit the production of reactive oxygen species, which are involved in oxidative stress and inflammation. 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has also been shown to induce the expression of certain genes that are involved in apoptosis and to inhibit the expression of genes that are involved in cell proliferation.
实验室实验的优点和局限性
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to have high purity and yield. In addition, it has been found to have low toxicity and to be well-tolerated in animal studies. However, there are also limitations to the use of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid in lab experiments. It has been found to be unstable in certain conditions, such as in the presence of light and air, and may require special handling. In addition, more research is needed to fully understand the mechanism of action and potential side effects of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid.
未来方向
There are several future directions for research on 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid. One area of interest is the development of new synthesis methods that can produce 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid with higher purity and yield. Another area of interest is the investigation of the mechanism of action of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, including the identification of specific targets and pathways involved. Further research is also needed to determine the potential therapeutic applications of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid, including its use in combination with other drugs or therapies. Finally, more studies are needed to investigate the safety and toxicity of 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid in humans.
科学研究应用
7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been extensively used in scientific research applications, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and pancreatic cancer. In addition, 7-bromo-2-(2-methylphenyl)-4-quinolinecarboxylic acid has been found to have anti-inflammatory properties and has been shown to inhibit the production of inflammatory cytokines.
属性
IUPAC Name |
7-bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO2/c1-10-4-2-3-5-12(10)16-9-14(17(20)21)13-7-6-11(18)8-15(13)19-16/h2-9H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDSVVIPGYAVFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC(=C3)Br)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl 4-propyl 5-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4266870.png)
![1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266873.png)

![isopropyl 4-(4-butylphenyl)-2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266905.png)
![N-[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarboxamide](/img/structure/B4266912.png)
![6-bromo-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266919.png)
![4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4266927.png)
![2-(4-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266928.png)
![2-(2-pyridinyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266935.png)
![2,9-di-2-thienyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266936.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266942.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266951.png)
![2-[2-(4-chloro-2-methylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266958.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4266962.png)